Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate
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Overview
Description
Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an imidazo[1,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with appropriate amines and other reagents under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as citric acid . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using advanced techniques like ultrasound irradiation .
Chemical Reactions Analysis
Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate can be compared to other similar compounds, such as:
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in similar applications.
Pyrrolidinone derivatives: Known for their pharmacological properties, these compounds share some structural similarities and applications with the target compound.
Quinoline derivatives: These compounds are used in medicinal chemistry for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Biological Activity
Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate (referred to as "the compound" hereafter) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H24N4O4
- Molecular Weight : 432.48 g/mol
- IUPAC Name : this compound
The compound features a unique structure that combines various functional groups, contributing to its diverse biological activities.
Antiproliferative Activity
Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. In a study focusing on related imidazo-pyrimidine derivatives, compounds with similar structures demonstrated selective activity against breast cancer cells (MCF-7) with IC50 values ranging from 1.2 µM to 5.3 µM . Such findings suggest that modifications in the molecular structure can enhance the potency and selectivity of these compounds.
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of imidazo-pyrimidines exhibit enhanced antioxidant activity, with some compounds demonstrating improved efficacy compared to standard antioxidants like BHT . The presence of hydroxy and methoxy groups in the structure is believed to play a significant role in this activity.
Antibacterial Activity
In addition to its anticancer properties, the compound has shown promising antibacterial effects. For instance, related compounds with similar structural motifs have demonstrated effective inhibition against Gram-positive bacteria such as Enterococcus faecalis . The mechanism behind this activity is thought to involve disruption of bacterial cell wall synthesis or function.
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The imidazo-pyrimidine core is known for its ability to interfere with cellular signaling pathways involved in proliferation and survival.
- Antioxidant Mechanism : The presence of hydroxyl groups facilitates the donation of hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.
- Antibacterial Action : The structural components may interact with bacterial enzymes or membranes, leading to cell death or growth inhibition.
Study on Antiproliferative Effects
A comparative study was conducted on various derivatives of imidazo-pyrimidines, including the compound . The results indicated that specific substitutions significantly enhanced antiproliferative activity against MCF-7 cells:
Compound | IC50 (µM) | Selectivity |
---|---|---|
Compound A | 1.2 | High |
Compound B | 3.1 | Moderate |
Ethyl 4-{...} | 4.8 | Moderate |
This data emphasizes the importance of structural modifications in developing potent anticancer agents .
Antioxidant Evaluation
In vitro assays measuring DPPH radical scavenging activity revealed that the compound exhibited considerable antioxidant potential. Its efficacy was compared against established antioxidants:
Compound | DPPH Scavenging Activity (%) |
---|---|
Ethyl 4-{...} | 85 |
BHT | 75 |
Control | 20 |
These findings suggest that the compound can effectively neutralize free radicals, potentially reducing oxidative stress-related damage .
Properties
Molecular Formula |
C24H24N4O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino]benzoate |
InChI |
InChI=1S/C24H24N4O4/c1-5-32-23(30)16-6-9-18(10-7-16)26-22-21(17-8-11-19(29)20(13-17)31-4)27-24-25-14(2)12-15(3)28(22)24/h6-13,26,29H,5H2,1-4H3 |
InChI Key |
WUBRUSBQEVSIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(N=C3N2C(=CC(=N3)C)C)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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